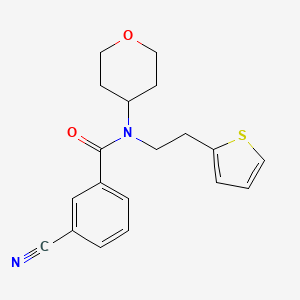

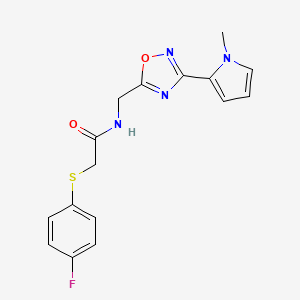

![molecular formula C14H13BrN4O2 B2382013 5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097923-53-8](/img/structure/B2382013.png)

5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic molecule. It is related to the class of compounds known as pyridines, which are aromatic heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyridine ring attached to a pyrrolidine ring via an oxygen atom . The pyridine ring is further substituted with a bromine atom .Scientific Research Applications

Synthesis and Antitumor Activity

A study describes the synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines with a thienoyl side chain, intended as substrates for folate receptors (FRs) and the proton-coupled folate transporter (PCFT). These compounds, synthesized via a process involving condensation with 2,4-diamino-6-hydroxypyrimidine and further chemical modifications, exhibited potent inhibition of tumor cells expressing FR alpha and PCFT, highlighting their potential in antitumor therapies (Wang et al., 2010).

Route to Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives

Another research effort focused on the creation of 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine. This compound was utilized to generate intermediates which were then converted into 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives hold significance for their potential applications in developing new chemical entities with biological activity (Rahimizadeh et al., 2007).

Antiviral Activity of Tubercidin Analogues

Research on the antiviral properties of C-5 substituted tubercidin analogues, including 5-bromo variants, against a range of RNA and DNA viruses, indicates their potential as biologically active agents. The study demonstrates the importance of structural modification at the C-5 position for enhancing biological activity, suggesting applications in antiviral drug development (Bergstrom et al., 1984).

Novel Synthetic Routes and Chemical Transformations

Further studies detail the synthesis of various pyrimidine derivatives, including those involving bromo and chloro substitutions, highlighting the utility of these compounds in the synthesis of intermediates for further chemical transformations. These routes provide valuable methodologies for the preparation of compounds with potential applications in medicinal chemistry and drug development (Hou et al., 2016).

properties

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O2/c15-11-7-17-14(18-8-11)21-12-3-5-19(9-12)13(20)10-2-1-4-16-6-10/h1-2,4,6-8,12H,3,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWECLYLRXASDBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

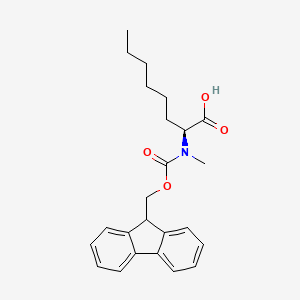

![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)

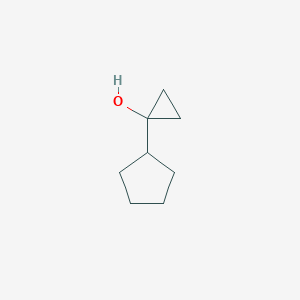

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide](/img/structure/B2381934.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)

![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)

![6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2381951.png)